molecular formula C10H14Cl2N2 B146391 1-(2-Chlorophenyl)piperazine hydrochloride CAS No. 41202-32-8

1-(2-Chlorophenyl)piperazine hydrochloride

Cat. No.: B146391
CAS No.: 41202-32-8
M. Wt: 233.13 g/mol
InChI Key: GUTWDZXWTKMXPI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N2 and its molecular weight is 233.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Studies

1-(2-Chlorophenyl)piperazine hydrochloride (CPP) has been extensively studied for its neuropharmacological effects. Fuller et al. (1981) discovered that CPP acts as a potent inhibitor of [3H]-serotonin binding to rat brain membrane receptors, suggesting its role as a serotonin receptor agonist. Additionally, CPP influenced the concentration of 5-hydroxyindoleacetic acid and corticosterone in rats, further affirming its impact on serotonin pathways (Fuller, Snoddy, Mason, & Owen, 1981).

Synthesis and Chemical Properties

The synthesis of derivatives of 1-(2-Chlorophenyl)piperazine has been explored, providing insights into the chemical properties and potential applications of these compounds in various fields. Mai (2005) described the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, highlighting the compound's relevance in chemical research (Mai, 2005).

Metabolic Studies

Research has also focused on the metabolism of CPP and its derivatives. Staack and Maurer (2003) conducted studies on the metabolism and toxicological detection of 1-(3-chlorophenyl)piperazine in rat urine, revealing the compound's extensive metabolic process and potential for use in toxicological analyses (Staack & Maurer, 2003).

Serotonergic Activity

Kennett and Curzon (1991) investigated the role of 5-HT1C receptors in mediating the effects of CPP, particularly its hypophagic response in rats. Their findings suggest a significant interaction between CPP and serotonin receptors, which could have implications for understanding serotonergic activity and disorders (Kennett & Curzon, 1991).

Rodent Behavioral Studies

Rajkumar et al. (2009) explored the effects of CPP on rodent depression-like behavior. They found that CPP induced depressant-like effects in mice, which were influenced by its interaction with serotonergic receptors. This study contributes to our understanding of CPP's neuropsychopharmacological profile and its potential use in modeling depression-like states in rodents (Rajkumar, Pandey, Mahesh, & Radha, 2009).

Mechanism of Action

Target of Action

1-(2-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, primarily targets the 5-HT2C serotonin receptors in the brain . These receptors play a crucial role in regulating mood, anxiety, feeding, and reproductive behavior.

Mode of Action

As a 5-HT2C serotonin receptor agonist , m-CPP binds to these receptors and mimics the action of serotonin, a neurotransmitter . This binding triggers a series of reactions within the cell that leads to the activation of the receptor and the subsequent physiological and behavioral responses.

Result of Action

The activation of 5-HT2C receptors by m-CPP can lead to various molecular and cellular effects. For instance, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP could potentially influence feeding behavior and body weight regulation.

Safety and Hazards

This compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the 5-hydroxytryptamine (5-HT) receptors, where it acts as an agonist . This interaction influences the activity of neurotransmitters, thereby modulating mood and behavior. Additionally, it has been used in the preparation of piperazinyl, phenylpiperidinyl, tetrahydropyridinyl, and tetrahydropyridoindolylbutylbenzindoles, which are known for their 5-HT receptor antagonist activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It acts on the central nervous system and can regulate the activity of neurotransmitters, reducing symptoms of mental disorders . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase urinary isatin excretion in rats, which is associated with elevated catecholamine biosynthesis during stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the 5-HT (2A/2C) receptors, leading to changes in neurotransmitter activity . This binding interaction can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but may degrade under extreme conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are crucial factors in its effectiveness and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate neurotransmitter activity without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as headache, insomnia, and nausea . These threshold effects are essential for determining the safe and effective dosage range for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation and therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s effectiveness in modulating cellular processes .

Properties

IUPAC Name

1-(2-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTWDZXWTKMXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76835-05-7, 41202-32-8
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID30961498
Record name 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55974-33-9, 41202-32-8, 76835-05-7
Record name Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:?)
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Record name 1-(2-Chlorophenyl)piperazinium chloride
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Record name 1-(o-Chlorophenyl)piperazine hydrochloride
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Record name NSC71660
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Record name 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Record name 1-(2-chlorophenyl)piperazinium chloride
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Record name 1-(o-chlorophenyl)piperazine hydrochloride
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Record name 1-(2-Chlorophenyl)piperazine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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